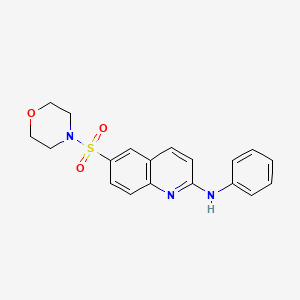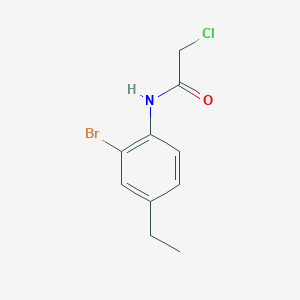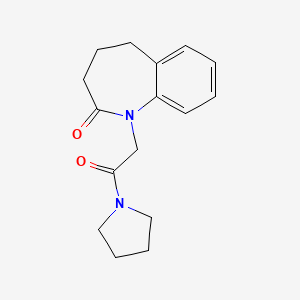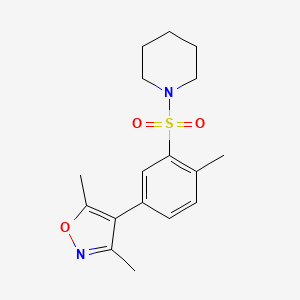![molecular formula C17H13N3OS B7549147 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one, also known as MBQ-167, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzothiazolone derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound has also been shown to inhibit cancer cell growth by modulating the activity of certain proteins that are involved in cancer cell proliferation. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a wide range of biological activities. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, this compound has not been extensively studied in clinical trials, which limits its potential use in human medicine.
Orientations Futures
There are several future directions for research on 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its effects on other diseases such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to design experiments to investigate its effects. Overall, this compound has the potential to be a valuable therapeutic agent for a wide range of diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-aminobenzenethiol in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. This method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-11-14(19-13-7-3-2-6-12(13)18-11)10-20-15-8-4-5-9-16(15)22-17(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAGPJLAYIWZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)

![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)

![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)

![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![2-(3-bromophenyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7549139.png)


methanone](/img/structure/B7549165.png)
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
![2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B7549184.png)